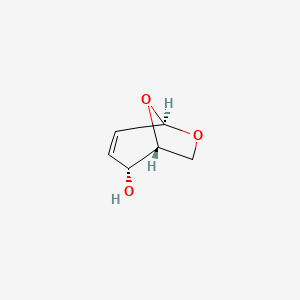

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose

Descripción general

Descripción

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is a unique carbohydrate derivative with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . This compound is known for its distinctive structure, which includes an anhydro bridge and a double bond, making it an interesting subject for various chemical and biological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose typically involves the dehydration of specific sugar derivatives. One common method is the acid-catalyzed dehydration of 2,3-dideoxy-hexose derivatives. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of the compound. when produced on a larger scale, the process involves optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, acid concentration, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, or alcohols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and their derivatives.

Reduction: Saturated hexopyranose derivatives.

Substitution: Various substituted hexopyranose compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory and Immunosuppressive Effects

Recent studies have highlighted the anti-inflammatory and immunosuppressive properties of related compounds such as 1,6-anhydro-3,4-dideoxy-2-furfuryl-β-D-threo-3-enopyranose. These compounds were shown to inhibit carrageenan-induced acute inflammation and collagen-induced arthritis in animal models. The mechanism of action appears to differ from conventional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for novel therapeutic pathways .

Synthetic Chemistry Applications

Glycosylation Reactions

1,6-Anhydro derivatives of sugars are utilized as glycosyl donors in various synthetic reactions. For instance, they have been employed in thioglycosidation reactions, where they react with thiols in the presence of catalysts such as zinc iodide or trimethylsilyl triflate to yield thioglycosides with high selectivity . This reactivity is attributed to the unique structural characteristics of the anhydro derivatives.

Synthesis of Complex Carbohydrates

The compound has been involved in the synthesis of complex carbohydrates through various transformations. The unsaturated nature of hex-2-enopyranosides allows for nucleophilic functionalization and oxidative transformations leading to valuable intermediates like unsaturated enones and lactones . This versatility makes it a critical building block in carbohydrate chemistry.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting or modifying their activity. This can lead to changes in metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 1,6-Anhydro-2,3,4-trideoxy-2,3-epimino-4-fluoro-beta-D-hexopyranose

- 3,6-Anhydro-D-galactose

- 2,3-Dideoxy-hex-2-enopyranose derivatives

Uniqueness

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is unique due to its anhydro bridge and double bond, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications.

Actividad Biológica

Overview

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is a carbohydrate derivative with significant biological activity, particularly in the fields of microbiology and pharmacology. With a molecular formula of C6H8O3 and a molecular weight of 128.13 g/mol, this compound has been studied for its potential to combat various microbial infections and its role in drug development.

The biological activity of this compound primarily involves its interaction with specific microbial targets:

- Target Microbes : The compound is effective against a range of bacteria, viruses, and fungi. Its unique structure allows it to disrupt microbial cell walls or interfere with essential metabolic pathways.

- Biochemical Pathways : The compound's action may involve modulation of biochemical pathways related to cell signaling and metabolism, leading to antimicrobial effects.

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing its potential applications in medicine and industry.

Antimicrobial Properties

- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- Antiviral Effects : Preliminary studies suggest that the compound may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral enzyme activities.

- Fungal Resistance : The compound has shown effectiveness against various fungal strains, making it a candidate for developing antifungal therapies.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

- Case Study 1 : In vitro studies demonstrated that the compound reduced the growth of Candida albicans by 70% at concentrations as low as 50 µg/mL. This suggests a potential application in treating candidiasis.

- Case Study 2 : A study involving E. coli showed that treatment with the compound resulted in a significant decrease in biofilm formation, indicating its potential use in preventing chronic infections associated with biofilms.

Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | High | Unique anhydro bridge and double bond |

| 3,6-Anhydro-D-galactose | Moderate | Lacks double bond; different reactivity |

| 2,3-Dideoxy-hex-2-enopyranose derivatives | Low | Similar structure but less effective |

Synthesis and Industrial Applications

The synthesis of this compound typically involves the dehydration of specific sugar derivatives under acidic conditions. This method can be optimized for high yield and purity.

In industry, this compound is being explored for its potential as a building block in the synthesis of complex carbohydrates and glycosides, as well as for its applications in developing novel materials and drug precursors.

Propiedades

IUPAC Name |

(1R,2R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEHHXVLFOIJJJ-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C=CC(O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C=C[C@H](O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223658 | |

| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52630-81-6 | |

| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52630-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.